molecular formula C8H18Cl2N2S B1434083 (S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl CAS No. 666852-87-5

(S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl

Cat. No. B1434083
M. Wt: 245.21 g/mol
InChI Key: XETVELRYQVEVGK-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl is a chemical compound that has gained significant attention in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a member of the ligand-gated ion channel family. This receptor is widely distributed in the central nervous system (CNS) and has been implicated in various physiological and pathological processes.

Scientific Research Applications

Improved Synthesis for Neurological Disorder Therapeutics

Synthesis and Stability Improvements : An improved synthesis method for 4-aminobutanenitrile, a precursor to pyrrolidine derivatives used in neurological disorder therapeutics, highlights the challenges and advancements in synthesizing such compounds. The study demonstrated a modified Staudinger reduction approach, enhancing yield and stability, which is crucial for developing therapeutics for Parkinson’s and Alzheimer’s diseases (Capon, Avery, Purdey, & Abell, 2020).

Antimycobacterial Applications

Antimycobacterial Agent Design and Synthesis : Research into 1,5-Diaryl-2-ethyl pyrrole derivatives, including thiomorpholine components, revealed their potential as novel antitubercular drugs. This study showcases the structure-activity relationship analyses leading to the discovery of compounds with significant activity against tuberculosis, suggesting the importance of thiomorpholine and pyrrolidine scaffolds in designing antimycobacterial agents (Biava et al., 2009).

Antimicrobial Activity

Development of Bioactive Molecules : The synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives indicate the utility of thiomorpholine in creating new bioactive molecules with antimicrobial properties. These compounds were developed through systematic chemical synthesis, underscoring the relevance of thiomorpholine structures in medicinal chemistry for safer and more effective antimicrobial agents (Kardile & Kalyane, 2010).

Corrosion Inhibition

Corrosion Inhibitor Development : The exploration of urea-derived Mannich bases as corrosion inhibitors for mild steel surfaces in acidic environments demonstrates the versatility of pyrrolidine derivatives. These compounds, including pyrrolidine variants, showed high inhibition efficiency, revealing their potential in industrial applications to protect metal surfaces from corrosion (Jeeva et al., 2015).

Inhibition of Thrombin

Thrombin Inhibition for Clotting Disorders : Research into heterocyclic core analogs of thrombin inhibitors identified thiomorpholine analogs as potent inhibitors, showcasing the application of thiomorpholine derivatives in developing treatments for blood clotting disorders. This highlights the compound's role in creating selective and effective inhibitors for therapeutic use (Blizzard et al., 2014).

properties

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]thiomorpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETVELRYQVEVGK-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCSCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2CCSCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl
Reactant of Route 2
Reactant of Route 2
(S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl
Reactant of Route 3
Reactant of Route 3
(S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl
Reactant of Route 4
(S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl
Reactant of Route 5
(S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl
Reactant of Route 6
(S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.